Epac1 Inhibitory Potency: (R)-CE3F4 Demonstrates 2.5-fold Higher Potency than Racemic CE3F4
(R)-CE3F4 exhibits superior inhibitory potency against Epac1 compared to the racemic mixture. In a direct head-to-head comparison within the same study, (R)-CE3F4 inhibited Epac1 GEF activity with an IC50 of 4.2 μM, whereas racemic CE3F4 showed an IC50 of 10.7 μM . This represents a 2.5-fold increase in potency for the resolved enantiomer. The difference is attributed to the presence of the less active (S)-enantiomer in the racemic mixture, which reduces overall inhibitory efficiency .
| Evidence Dimension | Inhibitory potency against Epac1 GEF activity |
|---|---|
| Target Compound Data | IC50 = 4.2 μM |
| Comparator Or Baseline | Racemic CE3F4: IC50 = 10.7 μM |
| Quantified Difference | 2.5-fold lower IC50 (higher potency) |
| Conditions | In vitro GEF activity assay using purified Epac1 protein |
Why This Matters
Higher potency reduces the required compound concentration, minimizing potential off-target effects and solvent interference in cellular assays.
- [1] Courilleau D, Bouyssou P, Fischmeister R, Lezoualc'h F, Blondeau JP. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1). Biochem Biophys Res Commun. 2013;440(3):443-8. PMID: 24099776. View Source
- [2] TargetMol. CE3F4 Product Page. View Source
